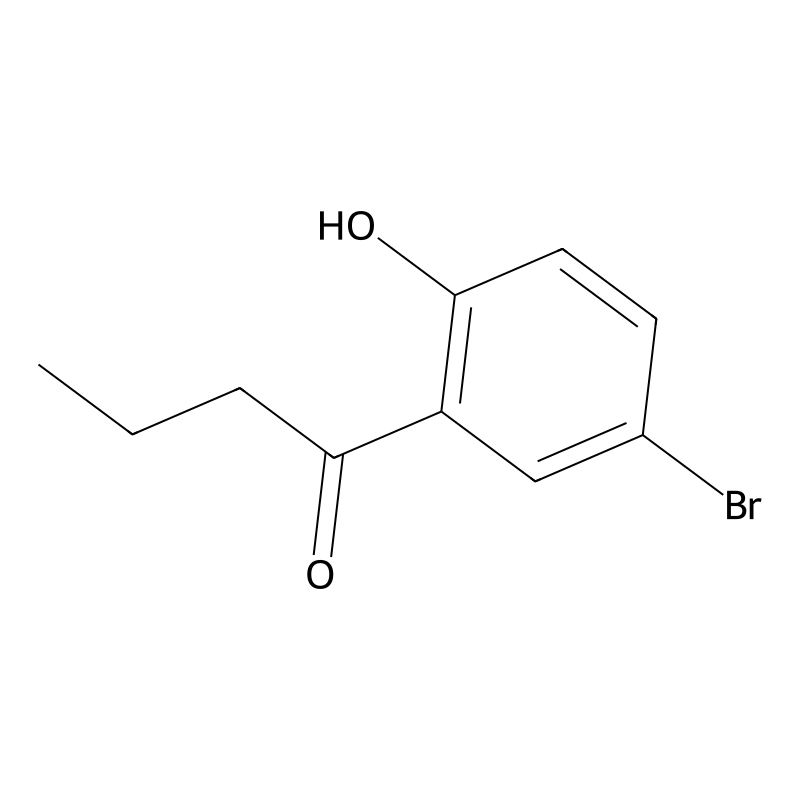

1-(5-Bromo-2-hydroxyphenyl)butan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-(5-Bromo-2-hydroxyphenyl)butan-1-one, with the Chemical Abstracts Service number 1450-75-5, is a compound characterized by its unique structure, which includes a brominated phenolic moiety and a ketone functional group. Its molecular formula is C₈H₇BrO₂, and it has a molecular weight of 215.04 g/mol . The compound features a linear structure that can be represented as C₆H₃Br(OH)C(O)CH₃, showcasing both aromatic and aliphatic components . The presence of the hydroxyl group contributes to its potential biological activity and chemical reactivity.

- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

- Esterification: Reaction with carboxylic acids can yield esters.

- Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to different derivatives.

- Condensation Reactions: It can participate in reactions with amines or other nucleophiles to form imines or related compounds .

The compound exhibits notable biological activities attributed to its structural features:

- Antioxidant Properties: The phenolic hydroxyl group contributes to its ability to scavenge free radicals.

- Enzyme Inhibition: It has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism .

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, though specific mechanisms remain under investigation.

Several methods have been reported for synthesizing 1-(5-Bromo-2-hydroxyphenyl)butan-1-one:

- Starting Material: Synthesis often begins with 1-(2-hydroxyphenyl)butan-1-one, which is brominated at the 5-position using bromine or brominating agents.

- Reaction Conditions: Typical conditions involve the use of solvents like toluene and bases such as lithium tert-butoxide at elevated temperatures (around 110 °C) for several hours .

- Purification: Post-reaction, the product is purified through techniques like silica gel chromatography to isolate the desired compound .

The applications of 1-(5-Bromo-2-hydroxyphenyl)butan-1-one span various fields:

- Pharmaceuticals: Potential use in drug development due to its biological activity.

- Chemical Research: Utilized as an intermediate in organic synthesis for producing more complex molecules.

- Material Science: Investigated for incorporation into polymeric materials due to its unique properties.

Interaction studies have focused on understanding how 1-(5-Bromo-2-hydroxyphenyl)butan-1-one interacts with biological systems:

- Drug Metabolism: As an inhibitor of CYP1A2, it may affect the metabolism of co-administered drugs, necessitating further pharmacokinetic studies .

- Binding Studies: Research into its binding affinity with various biological targets is ongoing, particularly in relation to its antioxidant capabilities.

Several compounds share structural similarities with 1-(5-Bromo-2-hydroxyphenyl)butan-1-one. Here are some notable examples:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 1-(3-Bromo-4-hydroxyphenyl)ethanone | 0.92 | Contains a brominated phenolic structure |

| 1-(3-Bromo-2-methoxyphenyl)ethanone | 0.89 | Features a methoxy group instead of hydroxyl |

| 1-(2-Bromo-6-hydroxyphenyl)ethanone | 0.88 | Different positioning of bromine and hydroxyl |

| 1-(2-Bromo-5-methoxyphenyl)ethanone | 0.88 | Contains methoxy group; different substitution |

| 1-(4-Bromo-3-hydroxyphenyl)butan-1-one | 0.87 | Similar backbone but different functional groups |

These compounds highlight the uniqueness of 1-(5-Bromo-2-hydroxyphenyl)butan-1-one through its specific substitution pattern and functional groups that influence its reactivity and biological properties.